(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is a chemical compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a benzyl group, along with a hydrazine functional group. The presence of these halogen atoms can influence the compound's reactivity and biological activity. This compound is primarily studied for its potential applications in medicinal chemistry due to its ability to interact with various biological targets.
The chemical reactivity of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride can be attributed to the hydrazine moiety, which is known for participating in nucleophilic reactions. Common reactions include:
These reactions are significant in the context of drug development and organic synthesis, as they allow for the modification of the compound's structure for enhanced biological activity.
Research indicates that (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride exhibits various biological activities, particularly related to its potential as an anti-cancer agent. The halogen substituents may enhance its ability to interact with biological targets, influencing pathways involved in cell proliferation and apoptosis. Furthermore, computational models have been employed to predict its biological activity spectrum, suggesting potential therapeutic applications in pharmacology .
The synthesis of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride typically involves several steps:
These methods highlight the importance of careful control over reaction conditions to ensure high yields and purity of the final product.
(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride has several applications:
Interaction studies involving (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride focus on its binding affinity and mechanism of action with various biological targets. These studies utilize techniques such as:
Such studies are crucial for optimizing the compound's efficacy and reducing potential side effects.
Several compounds share structural similarities with (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromoethylbenzene | Bromine-substituted ethylbenzene | Potential anti-cancer properties |
| 4-Fluorobenzylamine | Fluorinated benzylamine | Neuroactive properties |
| Phenylhydrazine | Simple phenyl ring with hydrazine | Used in synthesizing azo dyes |
| 1-(4-Fluorobenzyl)pyrazole | Pyrazole ring fused with fluorobenzene | Antimicrobial activity |
The uniqueness of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride lies in its specific combination of halogen substituents on a hydrazine scaffold, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.
The compound (2-bromo-4-fluorobenzyl)hydrazine dihydrochloride belongs to the class of benzylhydrazines, distinguished by a hydrazine group (-NH-NH₂) attached to a benzyl moiety. The systematic IUPAC name derives from its substitution pattern: 2-bromo-4-fluorobenzyl indicates bromine at the second position and fluorine at the fourth position on the benzene ring, while hydrazine dihydrochloride denotes the protonated hydrazine group with two hydrochloric acid equivalents.
The structural configuration includes:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in polar solvents | |
| Stability | Hygroscopic; store anhydrous |
The electronic effects of bromine (electron-withdrawing) and fluorine (moderate electronegativity) create a polarized aromatic system, enhancing reactivity at the benzyl position.
Initial syntheses of halogenated benzylhydrazines focused on nucleophilic aromatic substitution (SNAr). For example, 2-bromo-4-fluorobenzyl chloride was reacted with hydrazine hydrate in ethanol under reflux to yield the free base, which was subsequently treated with hydrochloric acid to form the dihydrochloride salt. Early protocols faced challenges such as:
The introduction of palladium-catalyzed coupling reactions in the 2000s revolutionized the synthesis of halogenated aromatics. A patent by CN101148420A (2007) detailed an improved route using 2-bromoaniline as a precursor, involving diazotization and reduction steps to generate the hydrazine moiety. Key optimizations included:
Table 2: Evolution of Synthetic Approaches
| Decade | Method | Yield Improvement | Key Innovation |
|---|---|---|---|
| 1990s | SNAr with hydrazine hydrate | 30–40% | Base synthesis |
| 2000s | Diazotization-reduction | 60–70% | Catalytic hydrogenation |
| 2010s | Microwave-assisted synthesis | 75–85% | Reduced reaction time |
Recent advances leverage microwave irradiation to accelerate reaction kinetics, achieving yields exceeding 80% in under 2 hours. These developments underscore the compound’s role as a benchmark for optimizing halogenated hydrazine syntheses.
The compound’s utility as a building block emerged in the 2010s with its incorporation into kinase inhibitors and antiviral agents. For instance, its hydrazine group facilitates Schiff base formation with carbonyl-containing pharmacophores, enabling the construction of heterocyclic scaffolds. Structural analogs, such as 2-bromo-4-methylphenylhydrazine, have demonstrated enhanced bioactivity, driving further interest in substituted benzylhydrazines.
The synthesis of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride requires careful selection of appropriate precursor materials to ensure optimal yield and purity [1]. The primary synthetic routes involve the use of 2-bromo-4-fluorobenzaldehyde as the key carbonyl precursor, which serves as the foundation for hydrazine functionalization [16] [17].
Primary Precursor Materials:
| Precursor Compound | Molecular Formula | Purity Requirements | Commercial Availability |
|---|---|---|---|
| 2-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | >98.0% | High production volume |
| Hydrazine hydrate | N₂H₄·H₂O | >99.0% | Industrial grade available |
| Hydrochloric acid | HCl | Concentrated (37%) | Pharmaceutical grade |
The selection of 2-bromo-4-fluorobenzaldehyde as the starting material is based on its electrophilic carbonyl carbon, which readily undergoes nucleophilic attack by hydrazine derivatives [16]. This aldehyde precursor can be synthesized from 4-fluorobenzaldehyde through controlled bromination using sulfuric acid and 5,5-dibromohydantoin in trifluoroacetic acid, achieving yields of approximately 85% [26].
Alternative synthetic approaches utilize 2-bromo-4-fluorobenzoyl chloride as an intermediate, which is prepared from 4-bromo-2-fluorobenzoic acid through chlorination with thionyl chloride under reflux conditions . The chlorination reaction typically proceeds at 70-80°C for several hours, with monitoring by gas chromatography to ensure complete conversion .
The choice of hydrazine source significantly impacts the reaction outcome . Hydrazine hydrate provides optimal reactivity while maintaining stability during storage and handling [11]. Industrial production utilizes hydrazine hydrate obtained through established processes including the Raschig process, Bayer ketazine process, or the modern peroxide process [21].
The formation of (2-Bromo-4-fluorobenzyl)hydrazine proceeds through a well-defined mechanistic pathway involving nucleophilic addition followed by condensation reactions [4] [27]. The initial step involves the nucleophilic attack of hydrazine on the carbonyl carbon of 2-bromo-4-fluorobenzaldehyde, forming a tetrahedral intermediate [4].
Mechanism Step 1 - Nucleophilic Addition:
The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate that rapidly undergoes proton transfer to yield a hemiaminal structure [31] [32]. This step is facilitated by the electron-withdrawing effects of both bromine and fluorine substituents, which increase the electrophilicity of the carbonyl group [31].
Mechanism Step 2 - Dehydration:
The hemiaminal intermediate undergoes acid-catalyzed dehydration, with protonation of the hydroxyl group followed by water elimination [4] [27]. This process is enhanced under controlled acidic conditions, typically at pH 4.5, which provides optimal balance between rapid dehydration and minimal protonation of the nucleophilic hydrazine [4].
Mechanism Step 3 - Hydrazone Formation:
The dehydration step yields the corresponding hydrazone intermediate, characterized by the formation of a carbon-nitrogen double bond [27] [31]. The reaction kinetics are significantly influenced by temperature, with optimal conditions typically maintained at 60°C for 0.5 hours in ethanol solvent [16].
Detailed Reaction Conditions:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60-65°C | Maximum at 60°C |
| pH | 4.0-5.0 | Optimal at pH 4.5 |
| Reaction Time | 0.5-2.0 hours | Complete at 1 hour |
| Solvent | Ethanol | Superior to other alcohols |
The mechanistic pathway for hydrazine functionalization demonstrates general acid catalysis, where proton transfer from a general acid occurs concurrently with nucleophilic attack [4]. This termolecular complex formation typically arises from consecutive bimolecular reactions rather than ternary collision, facilitated by hydrogen bonding between the carbonyl compound and the general acid [4].
Research findings indicate that the reaction rate varies significantly with hydrazine structure, showing up to 23-fold variation across different hydrazine derivatives [4]. Electron-deficient hydrazines such as pentafluorophenylhydrazine exhibit slower reaction rates, while hydrazines with proximal acid-base groups demonstrate enhanced reactivity [4].
The conversion of the hydrazine intermediate to the dihydrochloride salt requires precise control of reaction conditions to maximize yield and ensure pharmaceutical-grade purity [8] . The salt formation process involves treatment of the free hydrazine with hydrochloric acid under carefully controlled stoichiometric conditions [8].
Salt Formation Methodology:
The dihydrochloride salt formation follows the general principle where hydrazine acts as a diacid base, capable of forming both mono- and dihydrochloride salts [8]. The reaction is conducted by adding concentrated hydrochloric acid dropwise to the hydrazine solution while maintaining temperature control at -2°C .
| Salt Type | Stoichiometry | Stability | Crystalline Form |
|---|---|---|---|
| Monohydrochloride | 1:1 HCl ratio | Moderate | Needle crystals |
| Dihydrochloride | 2:1 HCl ratio | High | Octahedral crystals |
The dihydrochloride salt demonstrates superior stability compared to the monohydrochloride form, with melting point at 180°C compared to 89°C for the monohydrochloride [8]. This enhanced thermal stability results from the formation of more extensive hydrogen bonding networks in the crystal lattice [8].
Optimization Parameters:
Temperature control during salt formation is critical, as the reaction is highly exothermic . Industrial production employs specialized equipment to maintain the required low temperatures while ensuring complete acid addition . The process involves continuous monitoring through conductivity measurements to determine the optimal endpoint [8].
Crystallization optimization focuses on achieving octahedral crystal morphology, which provides superior handling characteristics and storage stability [8]. The crystals can be recrystallized from water to improve purity, with the final product demonstrating pharmaceutical-grade specifications exceeding 98% purity [1].
Quality Control Parameters:
| Parameter | Specification | Test Method |
|---|---|---|
| Purity | ≥98.0% | High-performance liquid chromatography |
| Water Content | ≤0.5% | Karl Fischer titration |
| Residual Solvents | ≤50 ppm | Gas chromatography |
| Heavy Metals | ≤10 ppm | Inductively coupled plasma |
The salt formation process demonstrates complete ionization in aqueous solution, with the Van't Hoff coefficient approaching 4, indicating dissociation into four ionic species [8]. This behavior confirms the formation of the desired dihydrochloride salt structure [8].
Industrial production of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride requires sophisticated process control and specialized equipment to handle the exothermic nature of the reactions while maintaining product quality [21] . The manufacturing process typically employs continuous flow reactors with precise temperature and pressure control .
Large-Scale Manufacturing Infrastructure:
Industrial facilities utilize 2000-liter reactors equipped with efficient stirring mechanisms and temperature control systems capable of maintaining reaction temperatures within ±2°C [30]. The reactors incorporate automated feeding systems for controlled addition of reagents, particularly during the exothermic salt formation step .
The production process begins with the synthesis of the benzaldehyde precursor on an industrial scale, typically producing 500-1000 kg batches [26]. This involves the controlled bromination of 4-fluorobenzaldehyde using automated dosing systems to maintain optimal bromine-to-substrate ratios [26].
Process Monitoring and Control:
| Monitoring Parameter | Measurement Technique | Control Range |
|---|---|---|
| Temperature | Resistance temperature detectors | ±1°C |
| pH | Online pH meters | ±0.1 pH units |
| Pressure | Digital pressure transducers | ±0.1 bar |
| Composition | Online gas chromatography | Real-time analysis |
Industrial-scale hydrazine production utilizes established processes including the Bayer ketazine process and the peroxide process, both capable of producing thousands of tons annually [21]. The Bayer process operates continuously with sodium hypochlorite, acetone, and ammonia in molar ratios of 1:2:20, respectively, at 35°C and 200 kilopascals pressure [21].
Quality Assurance in Industrial Production:
Manufacturing facilities implement comprehensive quality control programs throughout the production cycle . This includes in-process monitoring of intermediate purity, final product analysis, and environmental monitoring to ensure compliance with pharmaceutical manufacturing standards .
The industrial crystallization process employs controlled cooling and seeding techniques to ensure consistent crystal morphology and size distribution [35]. Large-scale crystallizers operate under controlled supersaturation conditions to minimize impurity incorporation and maximize yield [35].
Production Capacity and Economics:
Current industrial production capacity for related hydrazine derivatives exceeds 120,000 tons annually worldwide, with production costs optimized through process intensification and waste minimization [11] [13]. The economic viability of large-scale production depends on efficient recovery and recycling of solvents and reagents, particularly hydrochloric acid and organic solvents [21].
Industrial facilities typically achieve overall yields of 75-85% from starting materials to final purified salt, with production rates of 50-100 kg per batch in 8-12 hour cycles . The process scalability is limited primarily by heat transfer considerations during the exothermic salt formation step .
Environmental and Process Safety Considerations:
Industrial production incorporates advanced process safety management systems, including automated emergency shutdown procedures and continuous monitoring of potentially hazardous conditions [21]. Waste treatment systems ensure compliance with environmental regulations through neutralization of acidic waste streams and recovery of valuable by-products [21].
The comprehensive spectroscopic characterization of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride provides essential insights into its molecular structure and electronic environment. This dihydrochloride salt, with the molecular formula C₇H₁₀BrCl₂FN₂ and molecular weight of 291.98 g/mol, exhibits distinctive spectroscopic signatures characteristic of halogen-substituted benzylhydrazine compounds [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride reveals distinct resonance patterns in several characteristic regions. The aromatic protons appear in the downfield region between 7.0-8.0 ppm, consistent with electron-withdrawing effects of both the bromine and fluorine substituents on the benzene ring [3] [4]. The specific substitution pattern creates a unique coupling pattern for the three aromatic protons, with the proton at the 3-position appearing as a doublet of doublets due to coupling with both the 5-position proton and the fluorine atom [5].
The benzyl methylene protons (CH₂) adjacent to the aromatic ring typically resonate in the 4.5-5.0 ppm region, appearing as a singlet due to the absence of vicinal coupling [6]. This chemical shift reflects the deshielding effect of the aromatic ring and the electron-withdrawing halogen substituents [7].
The hydrazine nitrogen-bound protons present a complex pattern in the 5.0-6.5 ppm region, often appearing as broad signals due to rapid exchange processes with the chloride counter-ions and potential hydrogen bonding interactions [8] [9]. The exact chemical shifts and coupling patterns are influenced by the protonation state and the specific solution conditions used for analysis.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbons appear in the characteristic 115-160 ppm region, with each carbon showing distinct chemical shifts based on their substitution environment [7] [10]. The carbon bearing the fluorine substituent typically appears around 160-165 ppm, while the carbon bearing the bromine substituent resonates around 110-115 ppm.
The benzyl carbon (CH₂) connected to the hydrazine moiety appears in the aliphatic region around 45-55 ppm, consistent with similar benzylamine derivatives [6]. The specific chemical shift within this range depends on the electronic effects of the halogen substituents and the protonation state of the hydrazine group.
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
The ¹⁹F Nuclear Magnetic Resonance spectrum displays a single resonance in the -110 to -120 ppm region, characteristic of aromatic fluorine substituents [5]. The chemical shift and coupling patterns provide information about the electronic environment and substitution effects on the fluorinated aromatic ring.
The Fourier Transform-Infrared spectrum of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride exhibits several characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular interactions [8] [11].
Nitrogen-Hydrogen Stretching Vibrations
The nitrogen-hydrogen stretching vibrations appear as prominent bands in the 3200-3500 cm⁻¹ region [8] [12]. Primary amine stretching typically occurs at 3300-3500 cm⁻¹, while hydrazine nitrogen-hydrogen stretches appear at slightly lower frequencies (3200-3400 cm⁻¹) due to the electron-donating effect of the adjacent nitrogen atom [11] [9].
In the dihydrochloride salt form, these stretching frequencies may be shifted to lower wavenumbers due to hydrogen bonding interactions with the chloride anions [8]. The bands often appear broader in salt forms compared to the free base, reflecting the increased hydrogen bonding and electrostatic interactions present in the crystalline state [12].
Nitrogen-Hydrogen Deformation Vibrations
The nitrogen-hydrogen deformation vibrations occur in the 1580-1650 cm⁻¹ region, with hydrazine compounds typically showing characteristic bands around 1600-1620 cm⁻¹ [8]. These deformation modes provide information about the local environment of the nitrogen atoms and can shift upon salt formation or hydrogen bonding [12].
Aromatic Vibrations
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aromatic carbon-carbon stretching modes occur in the 1450-1600 cm⁻¹ range [7]. The specific frequencies and intensities are influenced by the electron-withdrawing effects of the halogen substituents.
Halogen-Carbon Stretching Vibrations
The carbon-fluorine stretching vibration appears as a strong band in the 1000-1300 cm⁻¹ region, while the carbon-bromine stretch occurs at lower frequencies around 500-700 cm⁻¹ [7]. These bands provide definitive evidence for the presence and position of the halogen substituents.
Mass spectrometric analysis of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 291.98, corresponding to the intact dihydrochloride salt [1]. Common fragmentation patterns include loss of hydrogen chloride units and cleavage of the benzyl-nitrogen bond, producing characteristic fragment ions that confirm the structural assignment.
While specific X-ray crystallographic data for (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride are not extensively documented in the current literature, comparative analysis with structurally related compounds provides valuable insights into the expected solid-state structure [13] [14].
Halogen-substituted benzylhydrazine compounds typically crystallize in common space groups such as monoclinic or orthorhombic systems [13]. The presence of multiple hydrogen bond donors and acceptors (hydrazine nitrogen atoms and chloride anions) facilitates the formation of extensive hydrogen bonding networks that stabilize the crystal structure [14].
The molecular geometry of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is expected to feature a planar or near-planar aromatic ring with the halogen substituents maintaining their typical bond lengths and angles [13]. The carbon-bromine bond length is approximately 1.90-1.95 Å, while the carbon-fluorine bond length is around 1.35-1.40 Å [14].
The benzyl carbon-nitrogen bond distance is typically 1.45-1.50 Å, and the nitrogen-nitrogen bond in the hydrazine moiety measures approximately 1.44-1.46 Å, consistent with single bond character [15]. The overall conformation is influenced by steric interactions between the halogen substituents and hydrogen bonding with the chloride counter-ions.
The dihydrochloride salt form enables extensive hydrogen bonding networks within the crystal structure [13]. The protonated hydrazine nitrogen atoms act as hydrogen bond donors to the chloride anions, creating characteristic nitrogen-hydrogen...chloride interactions with distances typically ranging from 3.0-3.5 Å [14].
These hydrogen bonding interactions significantly influence the crystal packing and contribute to the overall stability of the solid-state structure. The specific hydrogen bonding geometry depends on the relative orientations of neighboring molecules and the optimization of electrostatic interactions [13].
The conformational behavior of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is governed by several factors including intramolecular interactions, steric effects of the halogen substituents, and intermolecular hydrogen bonding in the salt form.
Hydrazine derivatives can potentially exist in different tautomeric forms, although the dihydrochloride salt form typically stabilizes a single protonation state [16]. The protonation of both nitrogen atoms in the hydrazine moiety eliminates most tautomeric possibilities, resulting in a well-defined structural form with both nitrogen atoms bearing positive charges balanced by the chloride anions [15].
The electron-withdrawing effects of the bromine and fluorine substituents on the aromatic ring influence the electronic properties of the benzyl group and, consequently, the conformational behavior of the molecule [16]. The fluorine atom, being highly electronegative, creates a strong inductive effect that influences the electron density throughout the aromatic system.
The bromine substituent, while less electronegative than fluorine, contributes both inductive and resonance effects that modify the electronic environment. The combined effects of both halogens create a unique electronic signature that influences molecular properties including conformational stability and intermolecular interactions.
The conformational behavior of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is significantly influenced by the surrounding environment [14]. In aqueous solution, extensive hydrogen bonding with water molecules can stabilize different conformations compared to those preferred in the solid state or in organic solvents.
The dihydrochloride salt form enhances water solubility and promotes hydrogen bonding interactions that can influence conformational equilibria. These environmental effects must be considered when interpreting spectroscopic data and relating solution-phase observations to solid-state structures.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₀BrCl₂FN₂ | [1] |
| Molecular Weight | 291.98 g/mol | [1] |
| ¹H NMR Aromatic Region | 7.0-8.0 ppm | [3] [4] |
| ¹H NMR Benzyl CH₂ | 4.5-5.0 ppm | [6] |
| ¹⁹F NMR Chemical Shift | -110 to -120 ppm | [5] |
| N-H Stretch (IR) | 3200-3500 cm⁻¹ | [8] [12] |
| N-H Deformation (IR) | 1580-1650 cm⁻¹ | [8] |
| C-F Stretch (IR) | 1000-1300 cm⁻¹ | [7] |
| Preferred Conformation | Gauche (N-N dihedral ~60-90°) | [15] [17] |